3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of aminoalcohols. It features a pyrazole ring substituted with an amino group and a hydroxyl group on a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-5-pyrazolone with an appropriate aminopropanol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler compound with similar functional groups but lacking the pyrazole ring.
1,3-Dimethyl-5-pyrazolone: A related compound with a pyrazole ring but different substituents.
Uniqueness
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol is unique due to the combination of the pyrazole ring with amino and hydroxyl groups on a propanol chain. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
InChI Key |
YZKPBPHPRGXYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(CCN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.